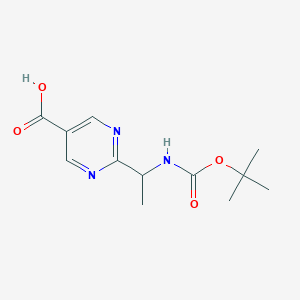![molecular formula C9H18N2O B13200468 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)
1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one is a chemical compound with the molecular formula C₉H₁₈N₂O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one typically involves the reaction of azepane derivatives with appropriate reagents to introduce the aminomethyl and ethanone groups. One common method involves the reaction of azepane with formaldehyde and hydrogen cyanide to form the aminomethyl group, followed by oxidation to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
科学的研究の応用
1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the ethanone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
1-(Azepan-1-yl)ethan-1-one: This compound lacks the aminomethyl group but shares the azepane and ethanone structure.
1-(Piperidin-1-yl)ethan-1-one: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
1-(Morpholin-4-yl)ethan-1-one: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
Uniqueness: 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one is unique due to the presence of both the aminomethyl and ethanone groups, which confer distinct chemical and biological properties. The seven-membered azepane ring also contributes to its unique reactivity and interactions with molecular targets.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-[3-(aminomethyl)azepan-1-yl]ethanone |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-5-3-2-4-9(6-10)7-11/h9H,2-7,10H2,1H3 |
InChIキー |
XTQINAKCIWHNLE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC(C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)

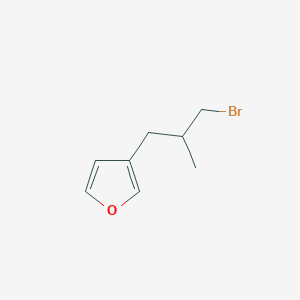

![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
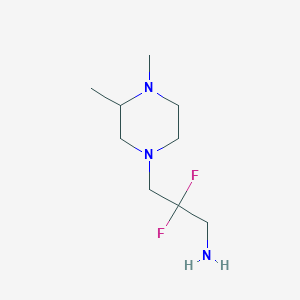
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
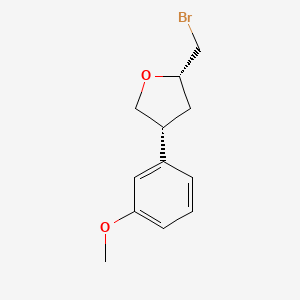
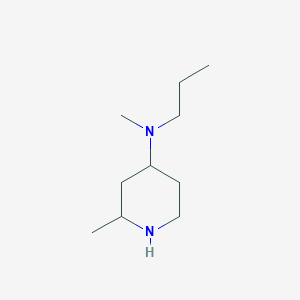
![1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)
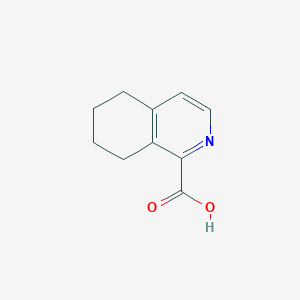
![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)
